molecular formula C27H28N4O4S2 B2793400 N-(2-(4-(6-ethoxybenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)-4-methylbenzenesulfonamide CAS No. 922624-63-3

N-(2-(4-(6-ethoxybenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)-4-methylbenzenesulfonamide

Cat. No. B2793400
CAS RN: 922624-63-3
M. Wt: 536.67
InChI Key: WMPFKYLQFBZUAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(4-(6-ethoxybenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)-4-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C27H28N4O4S2 and its molecular weight is 536.67. The purity is usually 95%.
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Mechanism of Action

Target of Action

The compound, also known as N-{2-[4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl}-4-methylbenzene-1-sulfonamide, is a derivative of thiazole and sulfonamide . Thiazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor effects . The primary targets of this compound are likely to be bacterial cells, given its antibacterial activity .

Mode of Action

The compound displays potent antibacterial activity against both Gram-negative and Gram-positive bacteria . It is suggested that the compound creates pores in the bacterial cell membranes, leading to their death .

Biochemical Pathways

The compound is thought to affect the biochemical pathways related to bacterial cell wall synthesis and integrity . By creating pores in the bacterial cell membranes, the compound disrupts the normal functioning of the bacteria, leading to their death

Pharmacokinetics

Given its antibacterial activity, it is likely that the compound is able to reach its target sites in the body effectively

Result of Action

The result of the compound’s action is the death of bacterial cells . By creating pores in the bacterial cell membranes, the compound disrupts the normal functioning of the bacteria, leading to their death . This results in a reduction in bacterial infection.

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the presence of other substances, such as cell-penetrating peptides, can enhance the antibacterial activity of the compound Additionally, factors such as pH and temperature could potentially affect the stability and activity of the compound

properties

IUPAC Name

N-[2-[4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N4O4S2/c1-3-35-20-10-13-24-25(18-20)36-27(28-24)31-16-14-30(15-17-31)26(32)22-6-4-5-7-23(22)29-37(33,34)21-11-8-19(2)9-12-21/h4-13,18,29H,3,14-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMPFKYLQFBZUAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC=CC=C4NS(=O)(=O)C5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-(6-ethoxybenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)-4-methylbenzenesulfonamide

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